6-Chloro-2-Naphthylsulfonyl Chloride
Overview
Description
6-Chloro-2-Naphthylsulfonyl Chloride is a chemical compound used in various synthetic and analytical applications. It is known for its role in the formation of polymers and other complex organic molecules.
Synthesis Analysis
- Patel and Parsania (2010) synthesized Poly(1,1′-bi-2-naphthylidene toluene-2,4-disulfonate) (PBNTDS) using an interfacial polycondensation method, indicating a potential synthesis pathway for related sulfonyl chloride compounds (Patel & Parsania, 2010).
Molecular Structure Analysis
- The molecular structure of related sulfonyl chloride compounds has been studied using various spectroscopic methods. For example, the structure of poly(thioether-imide-sulfones) based on bis(naphthalimido) diphenylsulfone was elucidated using NMR and IR spectroscopies, providing insights into the molecular structure of sulfonyl chloride derivatives (Sonpatki et al., 1999).
Chemical Reactions and Properties
- Various chemical reactions involving sulfonyl chloride compounds have been explored. For instance, King and Hillhouse (1983) discussed the preparation and reactions of hydroxyalkanesulfonyl chlorides, which are structurally related to 6-Chloro-2-Naphthylsulfonyl Chloride (King & Hillhouse, 1983).
Physical Properties Analysis
- The physical properties of sulfonyl chloride derivatives, such as density and thermal stability, have been studied. For example, Patel and Parsania (2010) reported on the density and thermal stability of PBNTDS, which can be relevant to understanding the physical properties of 6-Chloro-2-Naphthylsulfonyl Chloride (Patel & Parsania, 2010).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability of sulfonyl chloride compounds, are crucial for their applications. For instance, the synthesis and reactions of naphth[1,2-d]oxazole-5-sulfonic acids by Osman et al. (1982) provide valuable information on the chemical behavior of similar sulfonyl chloride compounds (Osman, Youssef, & Atta, 1982).
Scientific Research Applications
Pharmaceutical Synthesis : It has been used in the production of pharmaceuticals. For instance, heating with oleum or chlorosulfonic acid can produce 6-sulfonamide derivatives of 2,3-dichloro-1,4-naphthoquinone, which are further processed into pharmaceuticals (Shishkina, Mamatyuk, & Fokin, 1985).
Synthesis of Sulfonamides and Derivatives : It's used in synthesizing various sulfonamides and hydrazonoacetyl derivatives, which have applications in chemical research and possibly in drug development (Osman, Youssef, & Atta, 1982).
Sulfonated Naphthols Production : A study developed a method to produce diverse sulfonated naphthols, which have several applications, including as intermediates in dye and pharmaceutical production (Zhou, Chen, Yao, & Wu, 2018).
Radiation Detection : It is also used in the creation of photo acid generators that are effective in detecting gamma rays, useful in dosimetry (Tokita, Watanabe, Hashimoto, & Tachikawa, 2001).
Chemical Synthesis : Studies have also shown its application in the synthesis and characterization of various compounds, providing essential chemical intermediates and insights into chemical reactions (Hong-you, 2005).
Biological Studies : It has been employed as markers and fixatives for studying growth in teeth and bones, providing permanent markers for pathophysiological processes (Goland & Grand, 1968).
Dye Production : Its derivatives have been used in synthesizing alkali-clearable azo disperse dyes with good fastness properties, useful in the textile industry (Parvizi, Khosravi, Moradian, & Gharanjig, 2009).
Detection of Organic Compounds : It's also used in the detection of organic compounds through guest-responsive monomer and excimer fluorescence, demonstrating its role in analytical chemistry (Ueno, Minato, & Osa, 1992).
Safety And Hazards
properties
IUPAC Name |
6-chloronaphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIYGSJZIICOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442839 | |
Record name | 6-Chloro-2-Naphthylsulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-Naphthylsulfonyl Chloride | |
CAS RN |
102153-63-9 | |
Record name | 6-Chloro-2-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102153-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-Naphthylsulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloronaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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